5-fluoro-6-methyl-N-[4-(methylsulfanyl)phenyl]pyrimidin-4-amine
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Overview
Description
5-fluoro-6-methyl-N-[4-(methylsulfanyl)phenyl]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-6-methyl-N-[4-(methylsulfanyl)phenyl]pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which can be achieved through the condensation of appropriate aldehydes or ketones with guanidine derivatives.
Methylation: The methyl group at the 6-position can be introduced using methylating agents like methyl iodide or dimethyl sulfate.
Amination: The amine group at the 4-position is introduced through nucleophilic substitution reactions using appropriate amines.
Thioether Formation: The methylsulfanyl group on the phenyl ring can be introduced using thiolating agents like methylthiol or dimethyl disulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the phenyl ring, leading to the formation of dihydropyrimidines or reduced phenyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidines and reduced phenyl derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
5-fluoro-6-methyl-N-[4-(methylsulfanyl)phenyl]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Research: The compound is used as a tool in biological research to study enzyme interactions, receptor binding, and cellular pathways.
Mechanism of Action
The mechanism of action of 5-fluoro-6-methyl-N-[4-(methylsulfanyl)phenyl]pyrimidin-4-amine involves its interaction with specific molecular targets. The fluorine atom and the methylsulfanyl group play crucial roles in enhancing the compound’s binding affinity to its targets. The compound can inhibit enzyme activity, block receptor binding, or modulate cellular pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-methyl-N-[4-(methylsulfanyl)phenyl]pyrimidin-4-amine: Lacks the fluorine atom, which may reduce its binding affinity and potency.
5-fluoro-6-methyl-N-phenylpyrimidin-4-amine: Lacks the methylsulfanyl group, which may affect its solubility and bioavailability.
5-fluoro-N-[4-(methylsulfanyl)phenyl]pyrimidin-4-amine: Lacks the methyl group at the 6-position, which may influence its metabolic stability.
Uniqueness
5-fluoro-6-methyl-N-[4-(methylsulfanyl)phenyl]pyrimidin-4-amine is unique due to the presence of both the fluorine atom and the methylsulfanyl group, which contribute to its enhanced binding affinity, potency, and solubility. These structural features make it a promising candidate for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-fluoro-6-methyl-N-(4-methylsulfanylphenyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3S/c1-8-11(13)12(15-7-14-8)16-9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAENNEHUDKUBNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)NC2=CC=C(C=C2)SC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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